molecular formula C19H23FN2O2S B4446988 1-(2-fluorophenyl)-N-[4-(1-piperidinyl)benzyl]methanesulfonamide

1-(2-fluorophenyl)-N-[4-(1-piperidinyl)benzyl]methanesulfonamide

Cat. No. B4446988
M. Wt: 362.5 g/mol
InChI Key: JWVRJVWQRQJHRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-fluorophenyl)-N-[4-(1-piperidinyl)benzyl]methanesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as F 114 and is a member of the sulfonamide class of compounds. F 114 has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic uses.

Mechanism of Action

The mechanism of action of F 114 involves the inhibition of a specific enzyme known as carbonic anhydrase IX (CAIX). CAIX is overexpressed in many types of cancer cells and is involved in the regulation of pH in the tumor microenvironment. By inhibiting CAIX, F 114 disrupts the pH balance in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
F 114 has been shown to have minimal toxicity in normal cells and has a favorable pharmacokinetic profile. Additionally, F 114 has been shown to have anti-inflammatory effects and may have potential therapeutic applications in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of F 114 in lab experiments is its high potency and specificity for CAIX. This allows for the accurate and precise targeting of cancer cells. However, one limitation of F 114 is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for the research and development of F 114. One area of interest is the development of more water-soluble analogs of F 114 that can be more easily administered in vivo. Additionally, F 114 may have potential applications in the treatment of other diseases, such as inflammatory diseases and metabolic disorders. Further research is needed to fully understand the potential therapeutic applications of F 114 and its analogs.
Conclusion:
1-(2-fluorophenyl)-N-[4-(1-piperidinyl)benzyl]methanesulfonamide, or F 114, is a promising compound with potential therapeutic applications in the treatment of cancer and other diseases. F 114's mechanism of action involves the inhibition of the enzyme carbonic anhydrase IX, leading to disruption of the pH balance in cancer cells and ultimately cell death. While F 114 has some limitations, such as poor solubility in water, its high potency and specificity make it a valuable tool in scientific research. Future research is needed to fully explore the potential therapeutic applications of F 114 and its analogs.

Scientific Research Applications

F 114 has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is the treatment of cancer. F 114 has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, F 114 has been shown to enhance the efficacy of other chemotherapeutic agents.

properties

IUPAC Name

1-(2-fluorophenyl)-N-[(4-piperidin-1-ylphenyl)methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2O2S/c20-19-7-3-2-6-17(19)15-25(23,24)21-14-16-8-10-18(11-9-16)22-12-4-1-5-13-22/h2-3,6-11,21H,1,4-5,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWVRJVWQRQJHRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)CNS(=O)(=O)CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-fluorophenyl)-N-[4-(piperidin-1-yl)benzyl]methanesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-fluorophenyl)-N-[4-(1-piperidinyl)benzyl]methanesulfonamide
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1-(2-fluorophenyl)-N-[4-(1-piperidinyl)benzyl]methanesulfonamide
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1-(2-fluorophenyl)-N-[4-(1-piperidinyl)benzyl]methanesulfonamide
Reactant of Route 4
1-(2-fluorophenyl)-N-[4-(1-piperidinyl)benzyl]methanesulfonamide
Reactant of Route 5
1-(2-fluorophenyl)-N-[4-(1-piperidinyl)benzyl]methanesulfonamide
Reactant of Route 6
1-(2-fluorophenyl)-N-[4-(1-piperidinyl)benzyl]methanesulfonamide

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